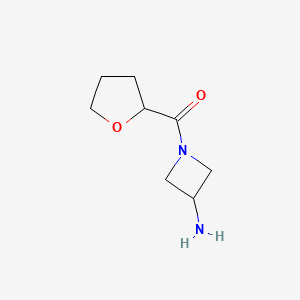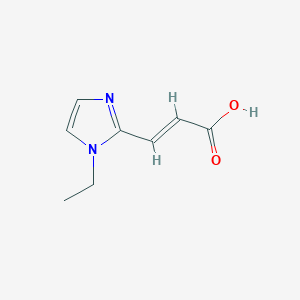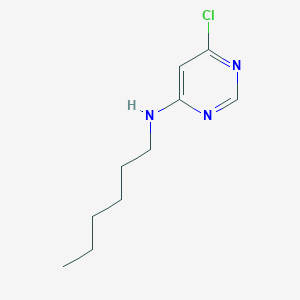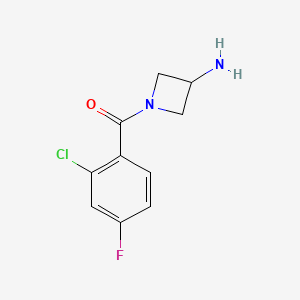
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine
Vue d'ensemble
Description
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine is a chemical compound characterized by its unique structure, which includes a chloro and fluoro substituent on the benzene ring, and an azetidin-3-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine typically involves the following steps:
Benzoyl Chloride Formation: The starting material, 2-chloro-4-fluorobenzene, undergoes chlorination to form 2-chloro-4-fluorobenzoyl chloride.
Amination Reaction: The benzoyl chloride is then reacted with azetidin-3-amine under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce new substituents on the benzene ring or the azetidin-3-amine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine can be compared with other similar compounds, such as:
1-(2-Chlorobenzoyl)azetidin-3-amine: Similar structure but lacks the fluoro substituent.
1-(4-Fluorobenzoyl)azetidin-3-amine: Similar structure but lacks the chloro substituent.
1-(2,4-Dichlorobenzoyl)azetidin-3-amine: Contains two chloro substituents instead of one.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-9-3-6(12)1-2-8(9)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPIHVDNAEVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


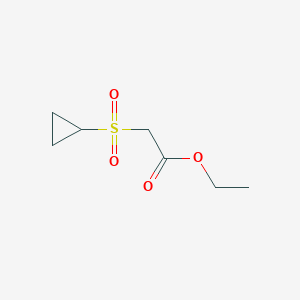
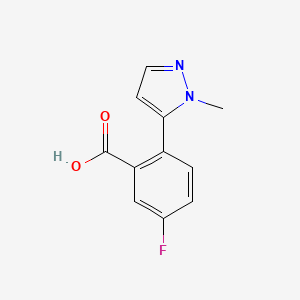
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)
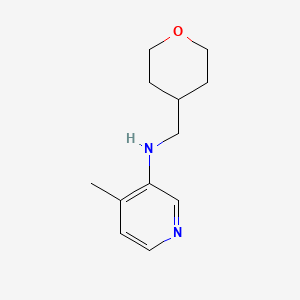
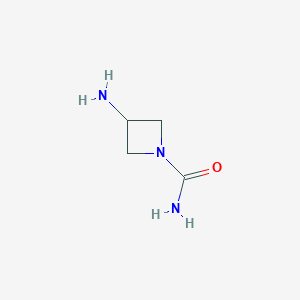
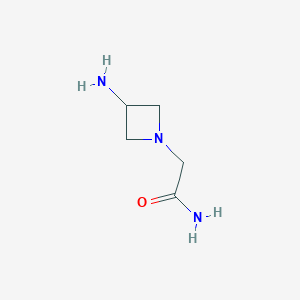
![2-[4-(Oxan-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1487854.png)
![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1487855.png)


![1-[(Oxolan-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487860.png)
